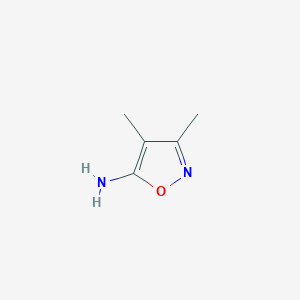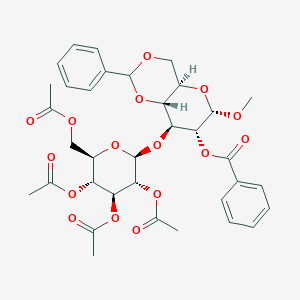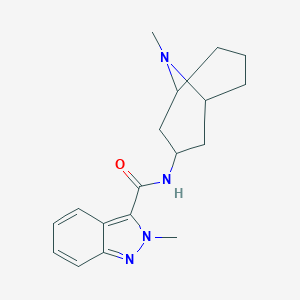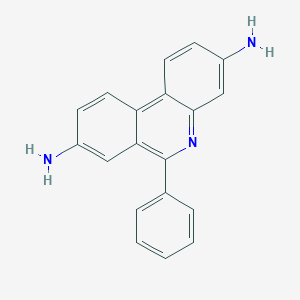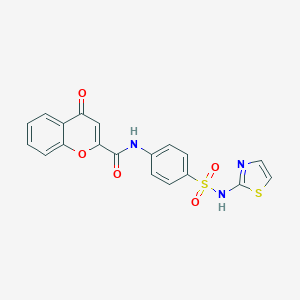
4H-1-Benzopyran-2-carboxanilide, 4-oxo-4'-(2-thiazolylsulfamoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-2-carboxanilide, 4-oxo-4'-(2-thiazolylsulfamoyl)-' is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as Compound X, and it is known to exhibit a range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of Compound X is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses.
Biochemical And Physiological Effects
Compound X has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. It has also been shown to have antitumor activity, which may be beneficial in the treatment of various types of cancer.
Advantages And Limitations For Lab Experiments
Compound X has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable, which makes it easier to store and transport. However, there are also some limitations to using Compound X in lab experiments. It can be toxic at high concentrations, which means that careful dosing is required. It also has limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on Compound X. One area of research could focus on the development of new synthetic methods for the production of Compound X. Another area of research could focus on the identification of new targets for the compound, which could lead to the development of new therapeutic applications. Additionally, research could focus on the development of new formulations of Compound X that are more soluble and easier to work with in lab experiments.
Synthesis Methods
Compound X is synthesized using a multi-step process that involves the reaction of several different reagents. The first step in the synthesis process involves the reaction of 2-amino-4-thiazolylsulfanilamide with 4-hydroxycoumarin in the presence of a catalyst. This reaction results in the formation of 4-oxo-4'-(2-thiazolylsulfamoyl)-coumarin.
The next step in the synthesis process involves the reaction of 4-oxo-4'-(2-thiazolylsulfamoyl)-coumarin with phosgene in the presence of a base. This reaction results in the formation of 4H-1-Benzopyran-2-carboxanilide, 4-oxo-4'-(2-thiazolylsulfamoyl)-'.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
CAS RN |
19730-07-5 |
|---|---|
Product Name |
4H-1-Benzopyran-2-carboxanilide, 4-oxo-4'-(2-thiazolylsulfamoyl)- |
Molecular Formula |
C19H13N3O5S2 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C19H13N3O5S2/c23-15-11-17(27-16-4-2-1-3-14(15)16)18(24)21-12-5-7-13(8-6-12)29(25,26)22-19-20-9-10-28-19/h1-11H,(H,20,22)(H,21,24) |
InChI Key |
IPLGXGNOZCMONH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Other CAS RN |
19730-07-5 |
synonyms |
4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]chromene-2-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



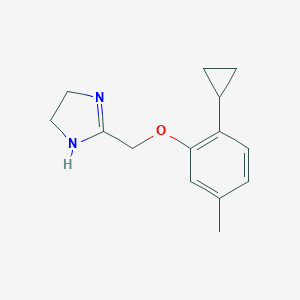
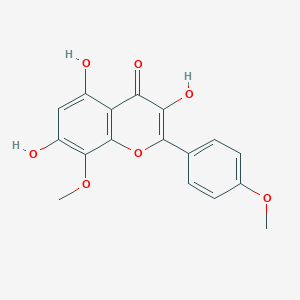

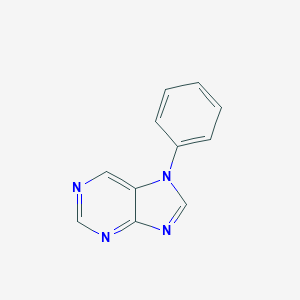
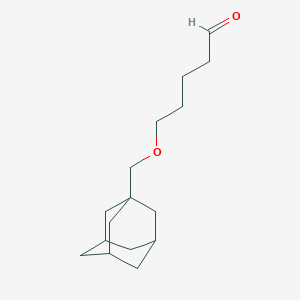
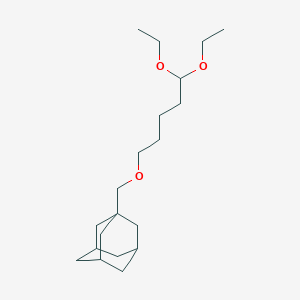
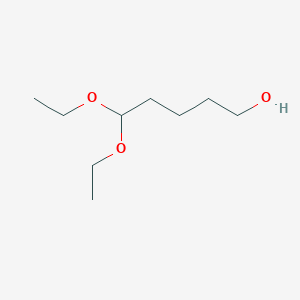

![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B17688.png)
